![molecular formula C24H28N2O4 B2989939 6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-03-2](/img/structure/B2989939.png)

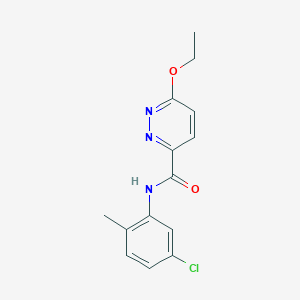

6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

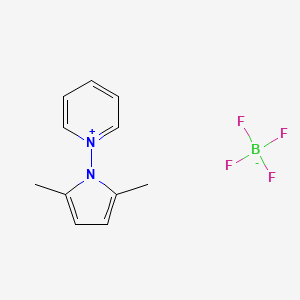

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The benzodiazepine ring is fused to a benzene ring, and it has various substituents. The presence of the 4-hydroxy-3,5-dimethoxyphenyl group suggests that it might have some unique properties compared to other benzodiazepines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered diazepine ring. Attached to this core are various substituents, including a 4-hydroxy-3,5-dimethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the hydroxy and methoxy groups might influence its solubility .Scientific Research Applications

Antioxidant and Antifungal Applications

- Antioxidant Activity and Lipid Peroxidation Inhibition : Hydroxyl-1,5-benzodiazepines like 6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one have been synthesized and evaluated for their antioxidant activity and lipid peroxidation inhibition. This research highlights their potential as antioxidants and inhibitors of lipid peroxidation (Neochoritis et al., 2010).

- Antifungal Action : Novel hydroxylated analogs of 1,5-benzodiazepine have been synthesized and shown to possess potential as antifungal agents. This includes significant antifungal activity against fungi of the Sporothrix schenckii complex, indicating a new application for this class of compounds (Caiana et al., 2021).

Pharmacological Applications

- Anticonvulsant Agents : Cyclofunctionalized 2,3-benzodiazepines, which include the studied compound, have been prepared and evaluated as potential anticonvulsant agents. Some of these compounds have shown to be potent noncompetitive AMPA receptor antagonists (Gitto et al., 2003).

- AMPA Receptor Antagonists : Studies on 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones, related to the compound , have identified them as potent noncompetitive AMPA receptor antagonists, suggesting potential neuroprotective and anticonvulsant properties (Wang et al., 1998).

Molecular Structure and Synthesis

- Structural and Synthetic Analysis : Research on the synthesis and crystal structures of related benzodiazepinones has provided insights into the molecular structure, conformation, and assembly mode in the crystal of these compounds, essential for understanding their chemical behavior and potential applications (Kravtsov et al., 2012).

Novel Properties and Applications

- Inclusion Complex Formation : Studies on the inclusion complex formation of β-cyclodextrin with benzodiazepine derivatives, including compounds similar to the one , have revealed new ways to enhance the pharmaceutical properties of these compounds, such as solubility and stability (Papezhuk et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-13-6-7-15-16(8-13)26-22(14-9-19(29-4)23(28)20(10-14)30-5)21-17(25-15)11-24(2,3)12-18(21)27/h6-10,22,25-26,28H,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUXGUXAQNUKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)

![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)

![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)

![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)